molecular formula C17H21N3O2 B7349184 (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide

(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide

Cat. No. B7349184
M. Wt: 299.37 g/mol
InChI Key: GQJRSSZTJMUEAE-MRXNPFEDSA-N
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Description

(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide, also known as CPPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPPMA belongs to the class of pyrazole derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various molecular targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a key role in inflammation. Additionally, this compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide is its potential therapeutic applications in various diseases. This compound has been shown to possess a range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions in the research of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its therapeutic efficacy.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its biological activities and mechanism of action make it an attractive candidate for drug development. However, further research is needed to fully understand its pharmacokinetics and pharmacodynamics in vivo, as well as to develop novel drug delivery systems for its effective administration.

Synthesis Methods

The synthesis of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide involves the reaction of 5-cyclopropyl-2-methylpyrazole-3-carboxylic acid with 2-methoxy-2-phenylacetyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20-14(10-15(19-20)12-8-9-12)11-18-17(21)16(22-2)13-6-4-3-5-7-13/h3-7,10,12,16H,8-9,11H2,1-2H3,(H,18,21)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRSSZTJMUEAE-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CNC(=O)C(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2CC2)CNC(=O)[C@@H](C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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